molecular formula C23H24N2O2 B2588961 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione CAS No. 512807-34-0

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B2588961
CAS No.: 512807-34-0
M. Wt: 360.457
InChI Key: OFWWIQVSTMTPRM-UHFFFAOYSA-N
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Description

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a versatile synthetic intermediate. Its structure incorporates a 1,5-diphenylpentane-1,5-dione backbone, a scaffold known to be a precursor in the synthesis of various heterocyclic systems with potential biological activity . The molecule is further functionalized with a 1-ethyl-5-methylpyrazole moiety, a privileged structure in drug discovery. Pyrazole derivatives are extensively researched due to their wide spectrum of pharmacological properties, including documented antibacterial and antifungal activities . For instance, structurally related pyrazol-5-one derivatives have shown potent activity against bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . Furthermore, compounds featuring the 1,5-diphenylpentane-1,5-dione core have been characterized using advanced techniques such as X-ray crystallography and DFT calculations, revealing details about their molecular conformation and supramolecular assembly, which is valuable for materials science and crystal engineering . This product is intended for use as a building block in the synthesis of novel compounds for antimicrobial testing , as a precursor for developing fused heterocyclic systems , and for physicochemical and computational studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)-1,5-diphenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-25-17(2)21(16-24-25)20(14-22(26)18-10-6-4-7-11-18)15-23(27)19-12-8-5-9-13-19/h4-13,16,20H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWWIQVSTMTPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives under basic conditions to form the intermediate chalcone. This intermediate is then subjected to a Michael addition with phenylacetic acid derivatives, followed by cyclization and oxidation steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
  • Substituents : Bromo-methoxyphenyl group at the central position.
  • Conformation: The central pentane chain adopts a folded conformation with torsion angles ranging from -70.7° to 179.9°. Dihedral angles between aromatic rings (63.6° and 60.3°) indicate significant non-planarity .
  • Intermolecular Interactions : Stabilized by C–H···Br, C–H···O, and π–π stacking interactions (centroid distance: 3.910 Å) .
3-(6-Methyl-2-(2-phenylethynyl)quinolin-3-yl)-1,5-diphenylpentane-1,5-dione
  • Substituents: Quinoline-ethynyl group at the central position.
  • Physical Properties: Melting point 170–172°C; synthesized in 82% yield. The rigid quinoline and ethynyl groups likely enhance π–π stacking and reduce solubility .
Target Compound
  • Substituents : 1-Ethyl-5-methylpyrazole at the central position.
  • Expected Interactions: The pyrazole moiety may participate in hydrogen bonding (N–H) and coordinate with metals.

Crystallographic and Computational Insights

  • Software Tools : Structural analyses of analogous compounds (e.g., ) rely on SHELX for refinement and ORTEP for visualization . Multiwfn could be employed for wavefunction analysis to compare electron density distributions and bonding behavior .
  • Key Differences :
    • Halogen vs. Heterocycle : Bromo-methoxyphenyl derivatives exhibit halogen bonding (C–H···Br), whereas pyrazole-containing analogs may prioritize N–H···O or metal coordination .
    • Chain Conformation : The target compound’s pyrazole substituent could impose torsional strain, leading to distinct dihedral angles compared to folded or extended conformers in other 1,5-diketones .
Bioactivity Potential
  • Diketopiperazine analogs () exhibit antiviral activity (IC50: 6.8–41.5 μM). While bioactivity data for the target compound is unavailable, its pyrazole group—a common pharmacophore—may confer antimicrobial or anti-inflammatory properties .

Biological Activity

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent research findings.

Synthesis and Characterization

The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione involves several steps, typically starting from readily available pyrazole derivatives. The compound has been characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.

Table 1: Characterization Data

TechniqueObserved Values
1H NMR Signals at δ 1.34 (triplet), δ 2.35, δ 2.52 (singlets)
13C NMR Multiple signals indicating asymmetric carbon atoms
IR Characteristic peaks corresponding to C=O groups
MS Molecular ion peak consistent with molecular weight

Biological Activity

Recent studies have shown that this compound exhibits notable biological activities, particularly in anti-cancer research. It has been reported to have potent anti-pancreatic cancer activity, making it a candidate for further investigation as a therapeutic agent.

The biological activity of the compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : Studies indicate that the compound inhibits the proliferation of pancreatic cancer cells by inducing apoptosis.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, which are crucial in cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione in vitro and in vivo.

Case Study 1: Anti-Cancer Activity

In a study published in RSC Advances, researchers synthesized a series of pyrazole derivatives and evaluated their anti-cancer properties. The findings revealed that the target compound significantly reduced cell viability in pancreatic cancer cell lines compared to controls .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound affects cancer cell signaling pathways. It was found to modulate key pathways involved in cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione in academic settings?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, combining pyrazole precursors with diketone derivatives in ethanol, followed by TLC monitoring (hexane:ethyl acetate solvent systems) and recrystallization from DMF-EtOH (1:1) to purify the product . Key steps include stoichiometric control of reagents (e.g., 10 mmol pyrazole derivatives) and reflux durations (2–4 hours) to ensure high yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent patterns, while Infrared (IR) spectroscopy confirms carbonyl groups (C=O stretching ~1700 cm⁻¹). X-ray crystallography is critical for resolving stereochemistry, as demonstrated for structurally related 1,5-diphenylpentane-1,5-dione derivatives . Single-crystal diffraction data collection (e.g., Mo-Kα radiation, 296 K) provides definitive bond lengths and angles .

Q. How can researchers differentiate this compound from structurally analogous pyrazole-based diketones?

  • Methodological Answer : Comparative analysis focuses on substituent effects:

  • NMR : Distinct shifts for the ethyl group (δ ~1.2–1.5 ppm for CH₃; δ ~4.0–4.5 ppm for CH₂) and methyl-pyrazole protons (δ ~2.3–2.6 ppm).
  • X-ray : Metrics like dihedral angles between pyrazole and phenyl rings distinguish substitution patterns .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts) be resolved?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model NMR chemical shifts, which are compared to experimental data. Discrepancies in aromatic proton environments may arise from solvent effects or crystal packing, necessitating solid-state NMR or X-ray validation .

Q. What multi-step synthetic strategies incorporating transition-metal catalysis can modify the diketone backbone?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the diketone core. For example, reacting brominated intermediates with phenylboronic acid under inert atmospheres (N₂/Ar) in dioxane/water mixtures at 80–100°C . Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should in vitro assays be designed to evaluate the compound’s bioactivity against enzymatic targets?

  • Methodological Answer : Use enzyme inhibition assays with protocols adapted from antipyrine derivative studies:

  • Kinetic assays : Measure IC₅₀ values via UV-Vis spectroscopy (e.g., cyclooxygenase inhibition monitored at 360 nm) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate, with controls (e.g., indomethacin for COX inhibition) .

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